tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl side chain, and a dihydroisoquinoline core. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process begins with the formation of the dihydroisoquinoline core, followed by the introduction of the aminoethyl side chain. The final step involves the protection of the amino group with the Boc group. Common reagents used in this synthesis include tert-butyl dicarbonate, which is used to introduce the Boc group, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. Additionally, its structural features allow it to participate in enzyme-catalyzed reactions, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Shares the aminoethyl side chain and Boc protection group.
tert-Butyl carbamate: A simpler structure with the Boc protection group but lacking the dihydroisoquinoline core.
N-Boc-ethylenediamine: Contains the Boc protection group and an ethylenediamine backbone.
Uniqueness
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of the dihydroisoquinoline core and the aminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 6-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-13-10-12(6-8-17)4-5-14(13)11-18/h4-5,10H,6-9,11,17H2,1-3H3 |
InChI Key |
GOMZPHVEIQSQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCN |
Origin of Product |
United States |
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